Didemethylchlorpromazine
Overview
Description
Didemethylchlorpromazine is a derivative of chlorpromazine, a well-known antipsychotic medication. It belongs to the class of phenothiazines, which are polycyclic aromatic compounds containing a phenothiazine moiety. This compound is formed by the removal of two methyl groups from chlorpromazine, resulting in a structure that retains the core phenothiazine framework but with altered pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Didemethylchlorpromazine can be synthesized through the N-demethylation of chlorpromazine. This process involves the removal of methyl groups from the nitrogen atoms in the chlorpromazine molecule. The reaction typically employs reagents such as iodine and potassium hydroxide under controlled conditions to achieve the desired demethylation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The demethylation reaction is carefully monitored to prevent over-demethylation or degradation of the compound .
Chemical Reactions Analysis
Types of Reactions: Didemethylchlorpromazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: The phenothiazine ring can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated phenothiazine derivatives.
Scientific Research Applications
Didemethylchlorpromazine has several scientific research applications:
Mechanism of Action
The mechanism of action of didemethylchlorpromazine involves its interaction with various molecular targets:
Dopamine Receptors: Similar to chlorpromazine, this compound may interact with dopamine receptors, affecting neurotransmission and exhibiting antipsychotic effects.
DNA Interaction: The compound can induce DNA-photodamage upon exposure to ultraviolet radiation, leading to the formation of DNA lesions.
Cellular Pathways: this compound influences cellular repair mechanisms and can lead to mutations if the DNA damage is not properly repaired.
Comparison with Similar Compounds
Chlorpromazine: The parent compound from which didemethylchlorpromazine is derived.
Demethylchlorpromazine: An intermediate compound with one less methyl group compared to chlorpromazine.
Other Phenothiazines: Compounds like promethazine and thioridazine, which share the phenothiazine core structure.
Uniqueness: this compound is unique due to its specific demethylation pattern, which alters its pharmacological properties compared to chlorpromazine and other phenothiazines. This unique structure allows for distinct interactions with molecular targets and different biological effects .
Properties
IUPAC Name |
3-(2-chlorophenothiazin-10-yl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2S/c16-11-6-7-15-13(10-11)18(9-3-8-17)12-4-1-2-5-14(12)19-15/h1-2,4-7,10H,3,8-9,17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTQZBABFEUDZFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)Cl)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
3763-80-2 (mono-hydrochloride) | |
Record name | Didemethylchlorpromazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002095172 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00175126 | |
Record name | Didemethylchlorpromazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00175126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2095-17-2 | |
Record name | N,N-Didemethylchlorpromazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2095-17-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Didemethylchlorpromazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002095172 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Didemethylchlorpromazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00175126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DI-N-DEMETHYL-CHLORPROMAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UWS2TA46B8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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